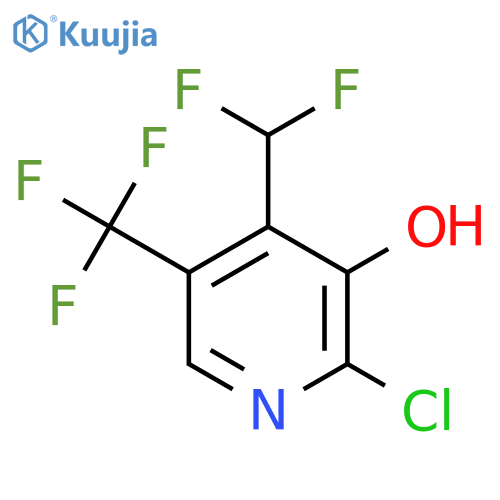Cas no 1804458-61-4 (2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

1804458-61-4 structure
商品名:2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine
CAS番号:1804458-61-4
MF:C7H3ClF5NO
メガワット:247.54983830452
CID:4869585
2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H3ClF5NO/c8-5-4(15)3(6(9)10)2(1-14-5)7(11,12)13/h1,6,15H
- InChIKey: XONYUKBFUNRPAV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C(F)F)=C(C=N1)C(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 33.1
2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050045-1g |
2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine |
1804458-61-4 | 97% | 1g |
$1,519.80 | 2022-04-02 |
2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
1804458-61-4 (2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine) 関連製品
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 68551-17-7(Isoalkanes, C10-13)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
